molecular formula C11H21ClN2O B1456316 N,N-Diallyl-2-amino-3-methylbutanamide hydrochloride CAS No. 1246172-80-4

N,N-Diallyl-2-amino-3-methylbutanamide hydrochloride

Cat. No. B1456316
CAS RN: 1246172-80-4
M. Wt: 232.75 g/mol
InChI Key: CCMHBOOIVVMKRT-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-amino-3-methylbutanamide hydrochloride (DAMBH) is an important organic compound that has a wide range of applications in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 222.7 g/mol and a melting point of 135-136°C. DAMBH belongs to the class of compounds known as amides and is commonly used in organic synthesis as a reagent or catalyst. It has been used in a variety of research applications, including the synthesis of peptides, peptidomimetics, and other organic compounds.

Scientific Research Applications

Neurotransmitter Systems and Brain Dialysis

One application area is in the study of neurotransmitter systems through techniques like brain dialysis, which has become a routine method to explore the in vivo release of endogenous neurotransmitters such as dopamine, noradrenaline, serotonin, acetylcholine, and certain amino acids. This method helps in understanding the relationship between neurotransmitter content in the dialysate and neurotransmission, contributing to insights on how compounds like N,N-Diallyl-2-amino-3-methylbutanamide hydrochloride may influence these systems indirectly through their effects on membrane active compounds and receptor-mediated effects (Westerink, Damsma, Rollema, de Vries, & Horn, 1987).

Polymerization Processes

In polymer science, this compound is studied for its role in the radical polymerization of monomeric quaternary salts of the diallyl series. The presence of ionogenic groups in these monomers helps suppress the degradative chain transfer to the monomer, which is characteristic of allyl monomers, thus ensuring high reaction rates and the formation of high molecular weight products. This area of research has implications for the development of new materials with specific functionalities (Kabanov & Topchiyev, 1988).

Drug Delivery and Medical Applications

This compound's structural components might be analogous or functionally relevant in the design of drug delivery systems or in the synthesis of compounds with potential medical applications. For example, the review by Petzold-Welcke et al. (2014) on xylan derivatives hints at the broader context of chemical modification for specific properties, which could include derivatives of this compound for targeted applications in biomedicine or material science (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

properties

IUPAC Name

2-amino-3-methyl-N,N-bis(prop-2-enyl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c1-5-7-13(8-6-2)11(14)10(12)9(3)4;/h5-6,9-10H,1-2,7-8,12H2,3-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMHBOOIVVMKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC=C)CC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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